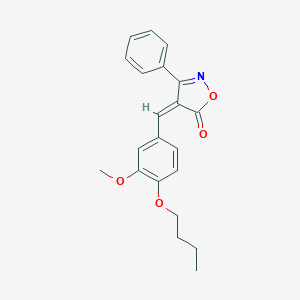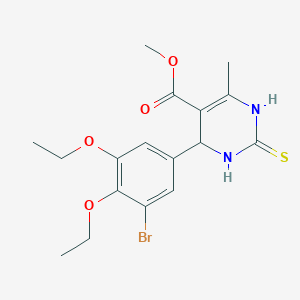![molecular formula C25H23IN2O3S B307574 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one, also known as EITZ, is a novel compound with potential applications in scientific research. EITZ is a thiazolone derivative that has been shown to exhibit anti-inflammatory and antioxidant properties. In
作用機序
The mechanism of action of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the MAPK pathway, which is involved in the regulation of cell growth and survival. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has several advantages for lab experiments. It is easy to synthesize and produces high yields and purity. It exhibits various biological activities, making it suitable for studying the mechanisms of inflammation, oxidative stress, and cancer. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has potential applications in the treatment of various diseases, making it a promising compound for drug discovery. However, there are some limitations to using (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one also exhibits low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for studying (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one. Further studies are needed to elucidate its mechanism of action and molecular targets. The potential applications of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders, should be explored further. The development of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. The use of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in combination with other drugs may also be explored to enhance its efficacy. Overall, (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one is a promising compound with potential applications in scientific research and drug discovery.
合成法
The synthesis of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the reaction of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with 2-amino-1-naphthalenol and thiourea in the presence of acetic acid as a catalyst. The resulting product is then treated with sodium hydroxide to obtain (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in high purity. The synthesis method of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been optimized to produce high yields and purity, making it suitable for scientific research.
科学的研究の応用
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied in vitro and in vivo for its potential therapeutic applications. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
特性
製品名 |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
|---|---|
分子式 |
C25H23IN2O3S |
分子量 |
558.4 g/mol |
IUPAC名 |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
InChIキー |
XELUADFKWSTLOS-PXLXIMEGSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
正規SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)


![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)

![Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)
![3-[4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B307511.png)